1-(2-Hydroxy-5-propylphenyl)propan-1-one
Description
1-(2-Hydroxy-5-propylphenyl)propan-1-one is an aromatic ketone featuring a hydroxyl group at the ortho-position (C2) and a propyl substituent at the para-position (C5) of the phenyl ring. The propan-1-one moiety (RC(O)CH2CH3) is attached to the aromatic system, making it a β-keto aromatic compound. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic characteristics from the propyl chain.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-hydroxy-5-propylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-6-7-12(14)10(8-9)11(13)4-2/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
ZNLWMCOXTKSIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-propylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-propylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1-(2-Hydroxy-5-propylphenyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-propylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-5-propylphenyl)propan-1-one.
Reduction: Formation of 1-(2-hydroxy-5-propylphenyl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1-(2-Hydroxy-5-propylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-propylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-Hydroxy-5-propylphenyl)propan-1-one and related compounds:
Structural and Functional Analysis:
Alkyl Substituent Variations: The propyl vs. isopropyl group at C5 (phenyl ring) significantly alters hydrophobicity and steric effects. Example: 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one (JRH-01108) may exhibit a lower melting point due to reduced molecular symmetry compared to the propyl variant .
Electron-Donating/Withdrawing Groups :
- The nitro group in 1-(2-Hydroxy-5-nitrophenyl)propan-1-one introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions. This contrasts with the electron-donating propyl group in the parent compound, which stabilizes the aromatic ring .
Heterocyclic vs. Aromatic Systems :
- Replacing the phenyl ring with a thiophene (as in 1-(5-Methylthiophen-2-yl)propan-1-one) introduces sulfur-mediated conjugation, altering electronic properties and expanding applications in organic electronics or catalysis .
Pharmacologically Active Derivatives: 4-Fluoromethcathinone (4-FMC), a cathinone derivative, shares the propan-1-one backbone but includes a fluorine atom and methylamino group. These modifications enable interactions with central nervous system targets, highlighting the importance of functional group placement in bioactivity .
Cyclic Ketones in Fragrances: The cyclohexenyl analog (CAS 31375-17-4) demonstrates how ring structure and substituent positioning (e.g., isopropyl at C5) contribute to fragrance profiles, such as the "dry freshness" noted in Neroli-based compounds .
Limitations and Contradictions
- Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for 1-(2-Hydroxy-5-propylphenyl)propan-1-one are absent in the evidence, requiring extrapolation from analogs.
- Structural Ambiguities : lists an implausible formula (C3H22O) for its compound, likely a typographical error. Cross-verification with authoritative databases is advised.
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